5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both chlorophenyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation using sodium carbonate as a base . The overall process can be summarized as follows:
Formation of Intermediate: 2-chloroquinoline derivative reacts with phenylhydrazine.
Cyclization: The intermediate undergoes cyclization to form the pyrazoloquinoline core.
N-Alkylation: The final step involves N-alkylation to introduce the chlorophenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a fluorescent probe for metal ion detection.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-29-19-12-8-17(9-13-19)23-21-15-28(14-16-6-10-18(25)11-7-16)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXNRTODNNDVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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